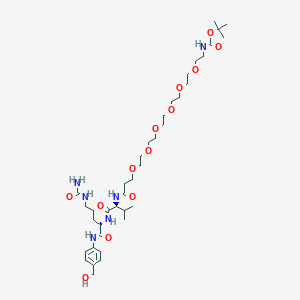
Boc-PEG6-Val-Cit-PAB-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-PEG6-Val-Cit-PAB-OH is a compound used primarily as an enzyme-cleavable linker in antibody-drug conjugates (ADCs). It features a Boc-protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a Val-Cit-PAB dipeptide. The PAB group includes a free benzylic alcohol that can be used to link to a drug payload. The Boc protecting group can be removed with acid to release a primary amine for further conjugation. The Val-Cit-PAB is cleaved by cellular proteases for efficient release of payloads to the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-PEG6-Val-Cit-PAB-OH involves multiple steps:
Protection of the amine group: The amine group is protected using a Boc (tert-butyloxycarbonyl) group.
PEGylation: A hydrophilic PEG spacer is introduced to enhance solubility and biocompatibility.
Dipeptide Formation: The Val-Cit dipeptide is synthesized and attached to the PEG spacer.
PAB Conjugation: The PAB group is conjugated to the dipeptide, completing the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain.
Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-PEG6-Val-Cit-PAB-OH undergoes several types of chemical reactions:
Deprotection: The Boc protecting group is removed using acidic conditions, releasing a primary amine.
Cleavage: The Val-Cit dipeptide is cleaved by cellular proteases, releasing the drug payload.
Conjugation: The free benzylic alcohol in the PAB group can be used to link to various drug molecules.
Common Reagents and Conditions
Acidic Conditions: Used for Boc deprotection.
Proteases: Enzymes that cleave the Val-Cit dipeptide.
Linking Reagents: Used for conjugating the PAB group to drug molecules.
Major Products Formed
Primary Amine: Formed after Boc deprotection.
Drug Payload: Released after cleavage of the Val-Cit dipeptide by proteases.
Applications De Recherche Scientifique
Boc-PEG6-Val-Cit-PAB-OH has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted drug delivery in biological systems.
Medicine: Integral component of ADCs used in cancer therapy.
Industry: Employed in the production of bioconjugates and other pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Boc-PEG6-Val-Cit-PAB-OH involves:
Enzyme Cleavage: The Val-Cit dipeptide is cleaved by cellular proteases, releasing the drug payload.
Conjugation: The PAB group allows for the attachment of various drug molecules, facilitating targeted delivery.
Release: The drug payload is released within the target cell, exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
SPDP-Val-Cit-PAB-OH: Another cleavable ADC linker with similar properties.
NH2-PEG4-Val-Cit-PAB-OH: Features a shorter PEG spacer but similar cleavage mechanism.
Uniqueness
Boc-PEG6-Val-Cit-PAB-OH is unique due to its:
Hydrophilic PEG Spacer: Enhances solubility and biocompatibility.
Boc-Protected Amine: Allows for controlled deprotection and conjugation.
Efficient Cleavage: The Val-Cit dipeptide is specifically cleaved by cellular proteases, ensuring targeted drug release
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66N6O13/c1-28(2)33(35(48)43-31(7-6-13-40-36(39)49)34(47)42-30-10-8-29(27-45)9-11-30)44-32(46)12-15-51-17-19-53-21-23-55-25-26-56-24-22-54-20-18-52-16-14-41-37(50)57-38(3,4)5/h8-11,28,31,33,45H,6-7,12-27H2,1-5H3,(H,41,50)(H,42,47)(H,43,48)(H,44,46)(H3,39,40,49)/t31-,33-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICDKJHWASHRHU-WEZIJMHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66N6O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B8124219.png)
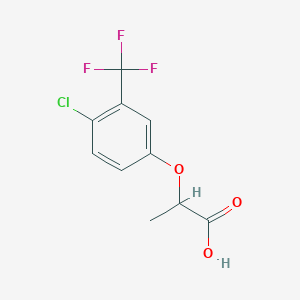
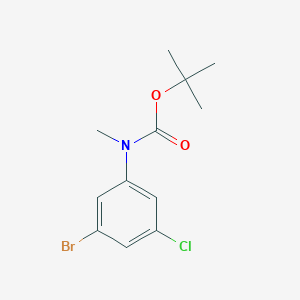
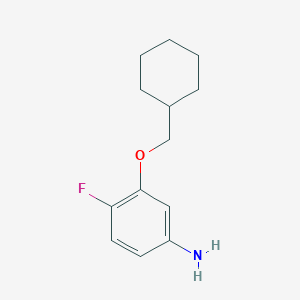
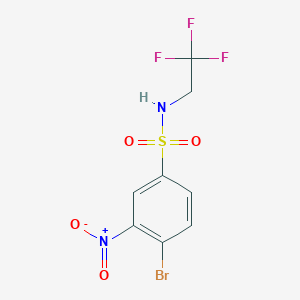
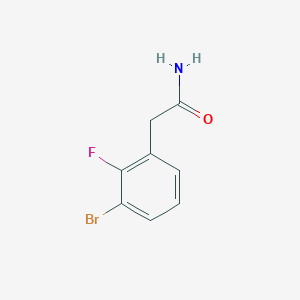
![tert-butyl (2S)-4-[[(E)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8124253.png)
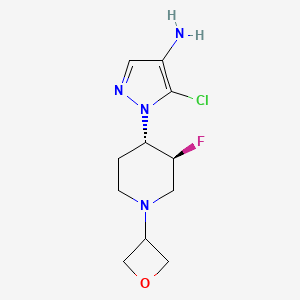
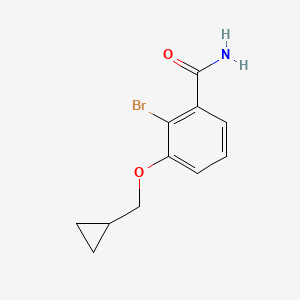
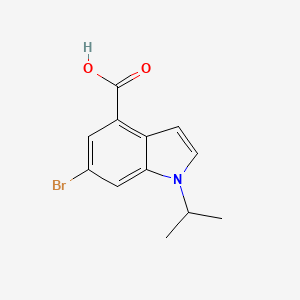
![[(E)-3-phenylprop-2-enyl] (E)-3-aminobut-2-enoate](/img/structure/B8124281.png)
![disodium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B8124295.png)
![1-[3-Fluoro-4-(2,2,2-trifluoro-ethoxy)-phenyl]-ethylamine; hydrochloride](/img/structure/B8124309.png)

